molecular formula C18H23F3N2O B2469892 N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide CAS No. 1396783-29-1

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2469892
CAS RN: 1396783-29-1
M. Wt: 340.39
InChI Key: TUDBHOLMJCEXTJ-UHFFFAOYSA-N
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide, also known as DIBO or A-192621, is a small molecule inhibitor of the protein-protein interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. This interaction is critical for the degradation of p53, which is a key regulator of cell cycle arrest and apoptosis in response to DNA damage. Inhibition of MDM2-p53 interaction by DIBO results in stabilization and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.

Scientific Research Applications

Anticancer Applications

  • The compound was found to be an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, demonstrating selective inhibition of HDACs 1-3 and 11. It has shown significant antitumor activity in vivo and potential as an anticancer drug (Zhou et al., 2008).

Antipsychotic Agent Development

  • Research has been conducted on similar benzamide derivatives for their potential as atypical antipsychotic agents. These compounds were evaluated for their binding to dopamine D2 and serotonin 5-HT2 and 5-HT1a receptors, showing promise as neuroleptic agents (Norman et al., 1996).

Polymer Chemistry

  • The synthesis of N,N-diisopropyl-4-(1-phenylethenyl)benzamide was used in the creation of ω-amidopolystyrene, a functionalized polymer, demonstrating applications in material science (Summers & Quirk, 1998).

Biochemical Research

  • Compounds with similar structures have been synthesized for use in phosphorylating properties in biochemical applications. These compounds, such as N-(benzyloxycarbonyl)-O-[(benzyloxy)(diisopropylamino)phosphino]serine, have potential in the synthesis of phosphate diesters (Dreef‐Tromp et al., 1992).

Novel Aromatic Peptide Synthesis

  • The condensation polymerization method has been used to synthesize linear and cyclic aromatic peptides with fixed conformation, demonstrating the compound's utility in advanced biochemical synthesis (Ohishi et al., 2011).

Fluorophore Development

  • N-substituted benzamides have been used to synthesize new benzo[a]phenoxazine-based fluorophores, showing potential in developing fluorescent probes and antimicrobial agents (Frade et al., 2007).

High-Molecular-Mass Polyaminoboranes Synthesis

  • The reaction of diisopropylaminoborane with primary amines under solventless conditions has been used to synthesize high-molecular-mass polyaminoboranes, highlighting its application in the creation of novel polymers (Pinheiro et al., 2018).

properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O/c1-13(2)23(14(3)4)12-6-5-11-22-17(24)15-7-9-16(10-8-15)18(19,20)21/h7-10,13-14H,11-12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDBHOLMJCEXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC=C(C=C1)C(F)(F)F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide

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